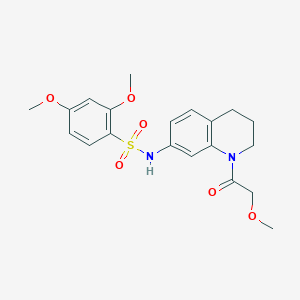

2,4-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a tetrahydroquinoline (THQ) core substituted at the 1-position with a 2-methoxyacetyl group and at the 7-position with a 2,4-dimethoxybenzenesulfonamide moiety. The THQ scaffold is a privileged structure in medicinal chemistry, often associated with modulation of opioid receptors, kinase inhibition, and anti-inflammatory activity . The 2-methoxyacetyl substituent introduces steric and electronic effects that may influence receptor binding, while the dimethoxy groups on the benzenesulfonamide could enhance solubility or metabolic stability .

Properties

IUPAC Name |

2,4-dimethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c1-26-13-20(23)22-10-4-5-14-6-7-15(11-17(14)22)21-29(24,25)19-9-8-16(27-2)12-18(19)28-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJQSOUICASGTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: : This step involves the cyclization of a precursor amine and a ketone under acidic or basic conditions.

Introduction of the Methoxyacetyl Group: : This is achieved through acylation using methoxyacetyl chloride.

Attachment of the Benzenesulfonamide Group: : Sulfonamide formation is usually carried out by reacting a sulfonyl chloride with an amine.

Industrial production may involve optimized reaction conditions, including temperature control, solvent selection, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

Reduction: : The sulfonamide group can be reduced under specific conditions.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the methoxy and sulfonamide groups.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Alkyl halides, sulfonyl chlorides.

Major Products

Oxidation: : Potential formation of sulfoxides or sulfones.

Reduction: : Conversion to corresponding amines.

Substitution: : Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4-Dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been studied for a wide range of applications:

Chemistry: : Utilized as a building block for more complex molecules in synthetic organic chemistry.

Biology: : Explored for its potential role in enzyme inhibition and receptor binding studies.

Medicine: : Investigated for its antibacterial, antifungal, and anticancer properties.

Industry: : Evaluated as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

The compound’s biological activity is primarily attributed to its interaction with specific enzymes and receptors. For instance, the sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to competitive inhibition. The methoxyacetyl group may enhance binding affinity to biological targets by improving lipophilicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the THQ Core

- (R)-N-((R)-6-Benzyl-1-(2-Methoxyacetyl)-1,2,3,4-Tetrahydroquinolin-4-yl)-2-Methylpropane-2-Sulfamide (3i) Key Differences:

- Substituent at the 6-position: A benzyl group replaces the sulfonamide moiety.

Sulfamide vs. Benzenesulfonamide: The propane-2-sulfamide group in 3i lacks the aromatic ring and methoxy substituents seen in the target compound.

- (E)-N-(2-(4-Methoxystyryl)-5-Chloro-8-Hydroxyquinolin-7-yl)-4-Methoxybenzenesulfonamide (IIIa) Key Differences:

- Quinoline vs. Tetrahydroquinoline: IIIa lacks the saturated THQ ring, which reduces conformational flexibility.

- Styryl and Chloro Substituents: The 4-methoxystyryl group at the 2-position and chlorine at the 5-position may confer distinct electronic properties compared to the target compound’s methoxyacetyl group. Synthesis: Prepared via condensation of sulfonic chloride derivatives with quinoline precursors in pyridine, achieving moderate yields .

Patent-Based Analogues

Examples from patent literature (e.g., Example 1 and Example 24 in ) highlight compounds with:

- Benzothiazole and Adamantyl Substitutions : These bulky groups contrast with the methoxyacetyl and dimethoxybenzenesulfonamide groups in the target compound.

- Pharmacological Focus : Patented analogues are often optimized for kinase inhibition (e.g., JAK/STAT pathways) or anti-inflammatory activity, differing from the MOR-targeted profile of THQ derivatives .

Comparative Pharmacological and Physicochemical Data

Mechanistic Insights and Substituent Effects

- Methoxyacetyl vs.

- Sulfonamide Variations : The 2,4-dimethoxybenzenesulfonamide moiety likely increases solubility due to polar methoxy groups, whereas IIIa’s 4-methoxybenzenesulfonamide lacks this advantage .

- THQ Saturation: The saturated THQ core in the target compound and 3i may improve metabolic stability over unsaturated quinolines like IIIa, which are prone to oxidation .

Biological Activity

2,4-Dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature.

Chemical Structure and Properties

The compound can be characterized by its complex structure that includes a benzenesulfonamide moiety and a tetrahydroquinoline derivative. Its chemical formula is CHNOS, indicating the presence of methoxy groups and a sulfonamide functional group.

1. Inhibition of Carbonic Anhydrase

Research has demonstrated that derivatives of sulfonamides exhibit significant inhibitory activity against various isoforms of human carbonic anhydrase (hCA), which are crucial in regulating pH and fluid balance in biological systems. For instance, compounds structurally similar to 2,4-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide have shown inhibition constants (K) ranging from nanomolar to subnanomolar concentrations against hCA isoforms I, II, IX, and XII . This suggests that the compound may have therapeutic potential in conditions such as glaucoma and cancer where hCA inhibition is beneficial.

| Isoform | Inhibition Constant (K) |

|---|---|

| hCA I | 57.8 - 740.2 nM |

| hCA II | 6.4 - 14.2 nM |

| hCA IX | 7.1 - 93.6 nM |

| hCA XII | 3.1 - 20.2 nM |

2. Antitumor Activity

The compound's structure suggests potential antitumor activity due to the presence of the tetrahydroquinoline scaffold. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells through various pathways including inhibition of cell proliferation and modulation of apoptotic signaling .

3. Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects, which could be attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The presence of methoxy groups may enhance lipophilicity and improve binding affinity to these targets .

The mechanisms by which 2,4-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its biological effects likely involve:

- Enzyme Inhibition : The compound may bind to the active sites of target enzymes like carbonic anhydrase and COX enzymes.

- Molecular Interactions : Docking studies indicate that structural features such as the sulfonamide group play a crucial role in molecular recognition and binding affinity .

Case Studies

Several studies have highlighted the efficacy of similar sulfonamide derivatives:

- A study demonstrated that a related compound exhibited potent inhibition against hCA II with K values significantly lower than those reported for traditional inhibitors .

- Another investigation focused on the antitumor properties of quinoline derivatives showed promising results in reducing tumor growth in preclinical models .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including:

- Protection/deprotection of functional groups (e.g., methoxy and sulfonamide groups) to prevent undesired side reactions.

- Nucleophilic substitution to introduce the 2-methoxyacetyl group to the tetrahydroquinoline moiety under anhydrous conditions (e.g., using DMF as a solvent and NaH as a base) .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product. Key considerations include maintaining inert atmospheres (N₂/Ar) during moisture-sensitive steps and optimizing reaction temperatures (e.g., 0–5°C for acylation steps) to minimize degradation .

Q. Which analytical techniques are most effective for structural confirmation?

A combination of spectroscopic methods is essential:

- ¹H/¹³C NMR : Assign methoxy protons (δ 3.7–4.0 ppm) and confirm the tetrahydroquinoline ring’s hydrogenation state via coupling constants (e.g., J = 5–7 Hz for vicinal Hs) .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O bonds (~1650 cm⁻¹) .

Q. How should researchers assess the compound’s stability in physiological buffers?

- Incubation protocols : Dissolve the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, and monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- LC-MS analysis : Detect hydrolysis products (e.g., free sulfonamide or quinoline derivatives) to identify instability hotspots .

Q. What computational methods predict physicochemical properties prior to synthesis?

- DFT calculations : Optimize the molecular geometry to estimate electronic properties (e.g., HOMO-LUMO gaps) and dipole moments .

- Molecular dynamics simulations : Model solubility in aqueous/organic solvents using force fields like AMBER or CHARMM .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Systematic substituent variation : Replace methoxy groups with halogens or alkyl chains to evaluate steric/electronic effects on target binding .

- Biological assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., IC₅₀ determination) and cytotoxicity screens (e.g., MTT assay in cancer cell lines) .

- Computational docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs) and correlate with experimental activity data .

Q. How to resolve contradictions in biological activity across assay systems?

- Purity verification : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required) .

- Orthogonal assays : Compare results from cell-based assays (e.g., apoptosis markers) with biochemical assays (e.g., enzyme kinetics) to identify cell permeability or off-target effects .

- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm activity trends .

Q. What methodologies elucidate binding interactions with biological targets?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐₙ, kₒff) to immobilized targets .

- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., using hanging-drop vapor diffusion) to resolve atomic-level interactions .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Q. How to optimize pharmacokinetic properties through structural modifications?

- LogP adjustments : Introduce polar groups (e.g., hydroxyl or carboxylic acid) to reduce hydrophobicity and improve solubility (shake-flask method for LogP determination) .

- Metabolic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) and stabilize vulnerable sites (e.g., methyl substituents) .

- In vivo PK studies : Administer via IV/oral routes in rodent models to measure bioavailability, half-life, and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.